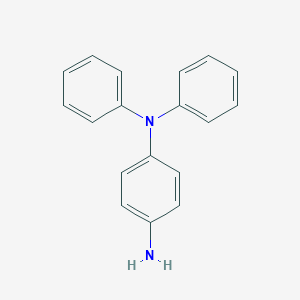

N,N-Diphenyl-p-phenylenediamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231610. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-N,4-N-diphenylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKQNCDDHDBAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062340 | |

| Record name | 1,4-Benzenediamine, N,N-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2350-01-8 | |

| Record name | N,N-Diphenyl-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002350018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diphenyl-p-phenylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine, N1,N1-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, N,N-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminotriphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIPHENYL-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMJ7B4GX4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Diphenyl-p-phenylenediamine chemical properties

An In-depth Technical Guide to the Chemical Properties of N,N'-Diphenyl-p-phenylenediamine (DPPD)

Abstract

N,N'-Diphenyl-p-phenylenediamine (DPPD), a prominent member of the p-phenylenediamine (PPD) class of antioxidants, is a molecule of significant industrial importance. This guide provides a comprehensive technical overview of its core chemical and physical properties, intended for researchers, chemists, and material scientists. We will delve into its structural characteristics, spectroscopic profile, chemical reactivity—with a focus on its antioxidant mechanism—synthesis and purification protocols, and key analytical methodologies. The document is structured to provide not only descriptive data but also the causal scientific principles behind the observed properties and experimental procedures, ensuring a thorough understanding for professionals in drug development and material science.

Introduction: Identity and Significance

N,N'-Diphenyl-p-phenylenediamine, systematically named N¹,N⁴-diphenylbenzene-1,4-diamine, is an aromatic amine widely recognized for its potent antioxidant and antiozonant capabilities.[1][2] Its chemical structure consists of a central p-phenylenediamine core with each of the two amino groups substituted with a phenyl group.[1][3] This substitution is critical to its function, enhancing its stability and solubility in nonpolar matrices like rubber and plastics.[2]

Commercial grades of DPPD typically appear as a gray, dark gray, or greenish-brown powder or flakes, whereas the purified compound consists of colorless leaflets.[1][4] Its primary industrial application is as a stabilizer in elastomers (such as nitrile-butadiene, natural, and styrene-butadiene rubbers) to prevent degradation from oxidation and ozonolysis.[5] Beyond the rubber industry, it serves as a polymerization inhibitor, an antioxidant for petroleum oils, and an intermediate in the synthesis of dyes, drugs, and plastics.[4][6]

Table 1: Chemical Identifiers for N,N'-Diphenyl-p-phenylenediamine

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 74-31-7 | [7][8][9] |

| Molecular Formula | C₁₈H₁₆N₂ | [1][7][8] |

| Molecular Weight | 260.33 g/mol | [1][8][9] |

| IUPAC Name | N¹,N⁴-diphenylbenzene-1,4-diamine | [1] |

| Common Synonyms | DPPD, 1,4-Dianilinobenzene, AgeRite DPPD, Diafen FF |[1][5][10] |

Physicochemical Properties

The physical properties of DPPD dictate its handling, processing, and application. The compound is a solid at room temperature with a high melting point and boiling point, indicative of its stable aromatic structure.[8][9] Its solubility profile is a key determinant of its utility; it is largely insoluble in water but soluble in various organic solvents, which facilitates its incorporation into polymeric and hydrocarbon-based systems.[2][8][10]

Causality Behind Properties: The planarity and symmetry of the DPPD molecule, along with the potential for intermolecular hydrogen bonding between the N-H groups, contribute to its high melting point. The large, nonpolar surface area imparted by the three phenyl rings explains its poor solubility in water and good solubility in organic solvents like DMSO and alcohols.[2][11]

Table 2: Key Physicochemical Data for DPPD

| Property | Value | Reference |

|---|---|---|

| Physical Form | Colorless crystals or grey/dark gray powder. | [1][4][8] |

| Melting Point | 143-145 °C | [3][8][9] |

| Boiling Point | 220-225 °C at 0.5 mmHg | [3][8][9] |

| Density | ~1.2 g/cm³ | [7] |

| Water Solubility | <0.1 g/100 mL at 20 °C (Insoluble) | [8][10] |

| Organic Solubility | Soluble in DMSO; Sparingly soluble in Ethanol. | [8][11] |

| Vapor Pressure | 6.35 x 10⁻⁹ mm Hg | [4] |

| LogP | 5.31980 |[7] |

Structural Elucidation and Spectroscopic Profile

The molecular structure of DPPD is central to its chemical behavior. Spectroscopic techniques are essential for confirming its identity and purity.

Caption: Molecular structure of DPPD.

-

¹H NMR: The proton NMR spectrum of DPPD is characteristic of its symmetric structure. It would show signals corresponding to the N-H protons and distinct signals for the aromatic protons on the central phenylenediamine ring and the two equivalent terminal phenyl rings.[7][12]

-

¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure, with signals for the different carbon environments within the aromatic rings.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum of DPPD exhibits characteristic absorption bands. Key peaks include N-H stretching vibrations for the secondary amine groups and C-H and C=C stretching vibrations from the aromatic rings.[7][13] Oxidation of DPPD can be monitored by the appearance of quinonoid structure peaks.[14]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of DPPD shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight of 260.33 g/mol .[1][13] The fragmentation pattern can provide further structural information.

-

UV-Visible Spectroscopy: DPPD absorbs UV light due to the π-π* transitions within its aromatic systems.[13][15] Its UV-Vis spectrum is sensitive to oxidation, as the formation of radical cations and quinone-diimine species introduces new electronic transitions.[15]

Chemical Reactivity and Antioxidant Mechanism

The most defining chemical property of DPPD is its ability to function as a potent antioxidant, particularly in environments susceptible to free-radical-mediated degradation.[1][16]

Antioxidant and Antiozonant Action

Mechanism: The antioxidant activity of DPPD stems from the ability of its secondary amine groups to donate a hydrogen atom (H•) to terminate chain-propagating free radicals (R• or ROO•). This process converts the highly reactive free radicals into stable, non-radical species, while the DPPD molecule itself is converted into a more stable, resonance-delocalized radical.[17][18] This aminyl radical is less reactive and does not propagate the oxidation chain. It can terminate a second radical to form a quinone-diimine species.[14]

Caption: DPPD terminates radical chains by hydrogen donation.

Other Reactions

-

Reaction with Oxidizing Agents: DPPD readily reacts with strong oxidizing materials.[1][10] This is the basis of its function but also a key incompatibility to consider during storage and handling.

-

Acid-Base Chemistry: As an amine, DPPD is basic and neutralizes acids in exothermic reactions to form salts.[3][8]

-

Hydrolysis: The C-N bonds in DPPD can undergo hydrolysis, though it is significantly more stable than other PPDs like 6PPD.[19] The hydrolysis half-life of DPPD at neutral pH is estimated to be over 1000 hours, indicating substantial persistence in aqueous environments compared to its more reactive counterparts.[19]

Synthesis and Purification

Synthesis Pathway

Industrially, DPPD is often prepared by the condensation of hydroquinone or p-aminophenol with aniline in the presence of an acid catalyst.[4] This reaction involves the nucleophilic substitution of the hydroxyl or amino groups on the central ring by aniline.

Caption: General workflow for the synthesis of DPPD.

Protocol for Laboratory Purification

Commercial DPPD is often dark-colored due to air oxidation and impurities.[20][21] A high-purity, colorless product can be obtained through a filtration and recrystallization process.

Objective: To remove colored oxidation products and other insoluble impurities from commercial-grade DPPD.

Materials:

-

Commercial DPPD (50 g)

-

Toluene (500 mL)

-

Diatomaceous earth (e.g., Hyflo Super Cel®) (25 g)

-

Silica gel (150 g)

-

1-L Erlenmeyer flask, hot plate stirrer, coarse porosity glass fritted funnels (600 mL)

Procedure:

-

Dissolution: In the 1-L Erlenmeyer flask, combine 50 g of commercial DPPD with 500 mL of toluene. Heat the mixture on a hot-plate stirrer to approximately 100 °C until the DPPD is completely dissolved. The resulting solution will be dark, often black.[20][21]

-

Hot Filtration (Step 1): Prepare a filtration setup with a 600-mL coarse porosity glass fritted funnel containing a 25 g pad of diatomaceous earth. While the toluene solution is still hot, filter it through the pad.

-

Hot Filtration (Step 2): Keep the dark brown filtrate hot (~100 °C) to prevent premature precipitation. Pour the hot filtrate through a second 600-mL coarse fritted funnel containing a 150 g bed of silica gel.

-

Crystallization: Collect the now light-colored filtrate. Allow it to cool slowly to room temperature, and then chill further in an ice bath to induce crystallization.

-

Isolation: Collect the precipitated, analytically pure DPPD crystals by vacuum filtration. Wash with a small amount of cold pet ether or ethanol and dry under vacuum.

Key Applications

-

Rubber Industry: DPPD is a premier antidegradant for a wide range of rubbers, protecting them from heat, oxidation, and flex-cracking.[5]

-

Petroleum and Fuels: It is used as an antioxidant in lubricating oils and fuels to prevent the formation of sludge and varnish.[6]

-

Polymers and Plastics: It acts as a stabilizer and polymerization inhibitor during the manufacturing and storage of various monomers and polymers.[4][6]

-

Research Applications: In biomedical research, DPPD has been studied for its ability to mitigate oxidative stress. For example, it was shown to reduce atherosclerosis in apoE-deficient mice by inhibiting lipoprotein oxidation.[16]

Analytical Methodologies

Accurate quantification of DPPD and related p-phenylenediamines is crucial for quality control and environmental monitoring. High-Performance Liquid Chromatography (HPLC) is a common and robust method.[22][23]

Protocol for Quantification by HPLC

Objective: To determine the concentration of DPPD in a sample matrix.

Instrumentation & Columns:

-

HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 mm x 150 mm, 3.5 µm).[1]

Mobile Phase & Conditions:

-

Mobile Phase: A gradient of methanol and a buffer (e.g., borate buffer, pH 8.0) is often effective.[22]

-

Detection: UV detection at a wavelength where PPD derivatives show strong absorbance.[22]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

Sample Preparation Workflow:

-

Extraction: Dissolve a precisely weighed amount of the sample (e.g., rubber extract, oil) in a suitable solvent like methanol or a methanol/buffer mixture.

-

Centrifugation: Centrifuge the sample to remove any particulate matter.[22]

-

Dilution: Dilute the supernatant to a concentration within the linear range of the calibration curve.

-

Injection: Inject a known volume into the HPLC system.

Caption: Workflow for DPPD analysis by HPLC.

Safety and Handling

DPPD presents moderate health hazards that necessitate careful handling.

-

Hazards: May cause skin and eye irritation.[24] It is a known skin sensitizer, and repeated or prolonged contact can lead to allergic contact dermatitis.[1][25] Inhalation of dust may irritate the respiratory tract.[24] As a fine powder, it can form explosive dust-air mixtures.[3][4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses or faceshields, and a dust mask (e.g., N95).[9][24]

-

Handling: Handle in a well-ventilated area. Minimize dust generation and accumulation. Wash thoroughly after handling.[24]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and strong acids.[8][9]

Conclusion

N,N'-Diphenyl-p-phenylenediamine is a cornerstone antioxidant with well-defined chemical properties that underpin its widespread industrial use. Its efficacy is rooted in the hydrogen-donating capability of its secondary amine groups, which effectively terminates radical-driven degradation processes. A thorough understanding of its physicochemical characteristics, reactivity, and spectroscopic profile is essential for its proper application, quality control, and safe handling. The protocols and data presented in this guide offer a robust framework for scientists and researchers working with this important chemical compound.

References

-

PubChem. N,N'-Diphenyl-P-Phenylenediamine | C18H16N2 | CID 6319. [Link]

-

Chemotechnique Diagnostics. PATIENT INFORMATION SHEET N,N´-Diphenyl-p-phenylenediamine (DPPD). [Link]

-

Taylor & Francis Online. Convenient Preparation of N,N′‐Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine. [Link]

-

Dormer Laboratories Inc. N,N-Diphenyl-4-phenylenediamine (DPPD). [Link]

-

Cole-Parmer. Material Safety Data Sheet - N,n'-diphenyl-p-phenylenediamine (pract), 97% (titr.). [Link]

-

NextSDS. N,N'-Diphenyl-p-phenylenediamine Safety Data Sheet. [Link]

-

ResearchGate. Convenient Preparation of N,N′‐Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine. [Link]

-

PubMed. Effect of the antioxidant N,N'-diphenyl 1,4-phenylenediamine (DPPD) on atherosclerosis in apoE-deficient mice. [Link]

-

ACS Publications. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. [Link]

-

ResearchGate. On the antioxidant effectiveness of n,n´–substituted p-phenylenediamines. [Link]

-

Scirp.org. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. [Link]

-

ResearchGate. DFT study of the reaction sites of N,N'-substituted p-phenylenediamine antioxidants. [Link]

-

RSC Publishing. Electrochemical approach for recognition and quantification of p-phenylenediamine: a review. [Link]

-

Turkish Journal of Pharmaceutical Sciences. Spectrophotometric Determination of p-Phenylenediamine in Hair Dyes. [Link]

-

NIST. 1,4-Benzenediamine, N,N'-diphenyl-. [Link]

-

PubMed. Determination of N,N'-diphenyl-p-phenylenediamine in animal tissues. [Link]

-

ResearchGate. Quantum-chemical study of N,N´-diphenyl-p-phenylenediamine (DPPD) dehydrogenation. [Link]

-

ResearchGate. In situ UV-VIS and Raman spectroscopic Studies of the electrochemical behavior of N,N'-Diphenyl-1,4-Phenylenediamine. [Link]

Sources

- 1. N,N'-Diphenyl-P-Phenylenediamine | C18H16N2 | CID 6319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2350-01-8: N,N-Diphenyl-p-phenylenediamine [cymitquimica.com]

- 3. This compound | 74-31-7 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. dormer.com [dormer.com]

- 6. chemotechnique.se [chemotechnique.se]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound CAS#: 74-31-7 [m.chemicalbook.com]

- 9. N,N -Diphenyl-p-phenylenediamine 98 74-31-7 [sigmaaldrich.com]

- 10. N,N'-DIPHENYL-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. This compound(74-31-7) 1H NMR spectrum [chemicalbook.com]

- 13. 1,4-Benzenediamine, N,N'-diphenyl- [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Effect of the antioxidant N,N'-diphenyl 1,4-phenylenediamine (DPPD) on atherosclerosis in apoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. scirp.org [scirp.org]

- 23. turkjps.org [turkjps.org]

- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 25. echemi.com [echemi.com]

N,N-Diphenyl-p-phenylenediamine IUPAC name and synonyms

An In-Depth Technical Guide to N,N'-Diphenyl-p-phenylenediamine (DPPD)

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond the Name

N,N'-Diphenyl-p-phenylenediamine, commonly abbreviated as DPPD, is an aromatic amine of significant industrial and research importance. While its primary role is as a potent antioxidant and antiozonant, particularly in the rubber and polymer industries, its utility extends to applications as a polymerization inhibitor and as an intermediate in the synthesis of dyes and specialized polymers.[1] This guide provides a comprehensive technical overview of its chemical identity, synthesis, mechanism of action, and key analytical protocols, designed for researchers and development professionals.

A critical point of clarification pertains to its nomenclature. The subject of this guide is N,N'-Diphenyl-p-phenylenediamine (CAS Number: 74-31-7) , where phenyl groups are substituted on different nitrogen atoms of the p-phenylenediamine core. This is the isomer almost universally referred to as DPPD. It is structurally distinct from its isomer, N,N-Diphenyl-p-phenylenediamine (CAS Number: 2350-01-8), where both phenyl groups are on the same nitrogen atom. This guide will focus exclusively on the scientifically and industrially prominent N,N'- isomer.

PART 1: Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of DPPD is essential for its effective application, from predicting its behavior in a formulation to ensuring safe handling.

IUPAC Name and Synonyms

-

Preferred IUPAC Name: N¹,N⁴-diphenylbenzene-1,4-diamine[2]

-

Systematic IUPAC Name: N,N'-Diphenyl-1,4-phenylenediamine[2][3][4]

-

Selected Synonyms: 1,4-Dianilinobenzene, 1,4-Bis(phenylamino)benzene, AgeRite DPPD, Flexamine G, Nonox DPPD.[2]

Physicochemical Data

The properties of DPPD dictate its solubility, processing temperatures, and stability. The data below has been consolidated for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₆N₂ | [2][6][7] |

| Molecular Weight | 260.33 g/mol | [2][5][6][8] |

| Appearance | White to grey or brown powder/flakes. Commercial grades may appear greenish-brown. | [2] |

| Melting Point | 143-145 °C (lit.) | [5][8] |

| Boiling Point | 220-225 °C @ 0.5 mmHg (lit.) | [5][8] |

| Solubility | Insoluble in water. Soluble in DMSO (≥10 mg/ml), sparingly soluble in ethanol (1-10 mg/ml). Soluble in benzene, acetone, chlorobenzene. | [3][5] |

| Density | ~1.2 - 1.3 g/cm³ | [4] |

PART 2: Synthesis and Mechanism of Action

Modern Synthesis via Buchwald-Hartwig Amination

While classical methods exist, the modern and highly efficient synthesis of DPPD is achieved through the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is favored for its high functional group tolerance and versatility in forming C-N bonds, which were traditionally difficult to construct.

Causality of the Method: The Buchwald-Hartwig reaction is superior to older methods (e.g., Ullmann condensation) because it proceeds under milder conditions and with a broader substrate scope. The choice of a palladium catalyst paired with a specialized phosphine ligand is critical; the ligand facilitates the key steps of oxidative addition (activating the aryl halide) and reductive elimination (forming the final C-N bond and regenerating the catalyst).

Experimental Protocol: Synthesis of N,N'-Diphenyl-p-phenylenediamine

-

Inert Atmosphere: All steps must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques to prevent oxidation of the catalyst and reagents.

-

Reaction Setup: To a dry Schlenk flask, add 1,4-diiodobenzene (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq), and a phosphine ligand like Xantphos (0.04 eq).

-

Reagent Addition: Add aniline (2.5 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (2.8 eq).

-

Solvent: Add anhydrous toluene via syringe.

-

Reaction: Heat the mixture to 80-100 °C and stir until reaction completion, which can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous ammonium chloride and brine to remove the base and other inorganic impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol to yield pure N,N'-diphenyl-p-phenylenediamine.

Synthesis Workflow Diagram

Caption: Buchwald-Hartwig synthesis of DPPD.

Mechanism of Action: Radical Scavenging

DPPD's primary function as an antioxidant stems from its ability to act as a potent free-radical scavenger. In materials like rubber, which are susceptible to degradation by autoxidation, reactive oxygen species (ROS) such as peroxy radicals (ROO•) propagate a destructive chain reaction.

Causality of the Mechanism: The key to DPPD's efficacy lies in the labile hydrogen atoms on its secondary amine groups (-NH-). DPPD can readily donate a hydrogen atom (H•) to a highly reactive peroxy radical, neutralizing it into a more stable hydroperoxide (ROOH). This act terminates the chain reaction. The resulting DPPD radical is significantly stabilized by resonance across its aromatic system, making it far less reactive than the initial peroxy radical and preventing it from initiating new oxidation chains.

Antioxidant Mechanism Diagram

Caption: DPPD neutralizes a peroxy radical via H-atom donation.

PART 3: Key Analytical Protocols

To quantify the performance and stability of DPPD, standardized analytical techniques are employed. The following protocols are foundational for its characterization.

Quantification of Antioxidant Activity by DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and widely used method to assess the radical scavenging activity of antioxidants. The stable DPPH radical has a deep violet color with an absorbance maximum around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored DPPH-H, causing the absorbance to decrease. The degree of discoloration is proportional to the scavenging activity.

Causality of the Method: This assay provides a standardized benchmark for antioxidant power. By measuring the concentration of an antioxidant required to reduce the initial DPPH concentration by 50% (the IC₅₀ value), a quantitative comparison between different compounds can be made. A lower IC₅₀ value indicates higher antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Solution Preparation:

-

DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.

-

Sample Stock Solution: Prepare a stock solution of DPPD (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

-

Serial Dilutions: Create a series of dilutions from the DPPD stock solution to test a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

-

Assay Procedure (96-well plate format):

-

Blank: Add 200 µL of methanol to a well.

-

Control: Add 100 µL of the DPPH stock solution and 100 µL of methanol to several wells.

-

Sample: Add 100 µL of the DPPH stock solution and 100 µL of each DPPD dilution to respective wells.

-

-

Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.

-

Calculation:

-

Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % Inhibition against the concentration of DPPD.

-

Determine the IC₅₀ value from the graph, which is the concentration that corresponds to 50% inhibition. In comparative studies, DPPD consistently demonstrates superior antioxidant effectiveness relative to other substituted p-phenylenediamines.[9]

-

Assessment of Thermal Stability by TGA

Thermogravimetric Analysis (TGA) is essential for determining the thermal stability of DPPD. This information is critical for defining its maximum service temperature in applications like polymer processing, where it is exposed to significant heat.

Causality of the Method: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting thermogram reveals the onset temperature of decomposition, the temperature of maximum degradation rate, and the mass of any residual material. For an antioxidant, high thermal stability is crucial; it must not decompose before it can perform its protective function.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place a small, accurately weighed amount of DPPD (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan into the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen at a flow rate of 50-100 mL/min) to prevent premature oxidation.

-

Temperature Program: Set the instrument to heat from ambient temperature (e.g., 30 °C) to an upper limit (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Analysis: Run the experiment and record the mass loss versus temperature.

-

Data Interpretation:

-

Onset Temperature (T_onset): The temperature at which significant mass loss begins. This indicates the start of thermal decomposition and is a key indicator of thermal stability.

-

Peak Degradation Temperature: The temperature at which the maximum rate of mass loss occurs, identified from the peak of the derivative thermogravimetry (DTG) curve. Based on data for related aromatic amines, the onset of decomposition for DPPD is expected to be well above typical polymer processing temperatures.

-

Conclusion

N,N'-Diphenyl-p-phenylenediamine is a high-performance chemical with a well-established role as a premier antioxidant. Its efficacy is rooted in a stable molecular structure that allows for efficient free-radical scavenging. An understanding of its synthesis via modern catalytic methods like the Buchwald-Hartwig amination, combined with robust analytical characterization through techniques like DPPH assays and TGA, enables its rational application and the development of next-generation stabilization systems for advanced materials.

References

-

N,N-Diphenyl-4-phenylenediamine (DPPD) . Dormer Laboratories Inc. [Link]

-

DPPH Radical Scavenging Assay . MDPI. [Link]

-

N,N'-Diphenyl-P-Phenylenediamine (CID 6319) . PubChem, National Center for Biotechnology Information. [Link]

-

Buchwald–Hartwig amination . Wikipedia. [Link]

-

DPPH Anti Oxidant Assay / TEST & IC50 CALCULATION . YouTube. [Link]

-

Antioxidant activity of p-phenylenediamines studied by DSC . ResearchGate. [Link]

Sources

- 1. dpph assay ic50: Topics by Science.gov [science.gov]

- 2. N,N'-Diphenyl-P-Phenylenediamine | C18H16N2 | CID 6319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. N,N -Diphenyl-1,4-phenylenediamine for synthesis 74-31-7 [sigmaaldrich.com]

- 5. This compound | 74-31-7 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. N,N'-Diphenyl-p-phenylenediamine, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. N,N -Diphenyl-p-phenylenediamine 98 74-31-7 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

Section 1: An Introduction to a Archetypal Antioxidant

An In-Depth Technical Guide to the Molecular Structure of N,N'-Diphenyl-p-phenylenediamine (DPPD)

N,N'-Diphenyl-p-phenylenediamine (DPPD) is a symmetrical aromatic diamine that holds a significant position in both industrial and research chemistry. Structurally, it is derived from p-phenylenediamine with a phenyl group substituted on each nitrogen atom. This specific arrangement of aromatic rings and secondary amine functionalities imbues the molecule with potent antioxidant and antiozonant properties, making it a benchmark compound for studying radical scavenging mechanisms.[1][2] Its primary industrial application is as a stabilizer in rubber and polymers, where it prevents degradation caused by oxidation and ozone exposure.[3][4]

For researchers, scientists, and drug development professionals, DPPD serves as a valuable model compound. Its well-defined structure allows for a clear investigation of structure-activity relationships related to antioxidant capacity. Understanding its molecular geometry, electronic properties, and spectroscopic signature is fundamental to interpreting its behavior in complex chemical and biological systems. This guide provides a detailed examination of the molecular structure of DPPD, explaining how its three-dimensional architecture and electronic configuration dictate its function and characterization.

Section 2: Fundamental Molecular Identification

A precise understanding of a molecule begins with its core identifiers. The following table summarizes the key identification parameters for N,N'-Diphenyl-p-phenylenediamine.

| Identifier | Value | Source |

| IUPAC Name | N¹,N⁴-diphenylbenzene-1,4-diamine | [1][5] |

| Common Synonyms | N,N'-Diphenyl-p-phenylenediamine, DPPD, 1,4-Dianilinobenzene | [4][5] |

| CAS Number | 74-31-7 | [3][5][6] |

| Molecular Formula | C₁₈H₁₆N₂ | [5][6] |

| Molecular Weight | 260.33 g/mol | [4][6] |

| InChI Key | UTGQNNCQYDRXCH-UHFFFAOYSA-N | |

| SMILES String | c1ccc(cc1)Nc2ccc(cc2)Nc3ccccc3 |

Section 3: Molecular Geometry and Conformational Analysis

The functionality of DPPD is intrinsically linked to its three-dimensional shape. The molecule is composed of a central p-phenylenediamine core flanked by two phenyl groups attached to the nitrogen atoms. While often depicted as a flat molecule for simplicity, DPPD possesses significant conformational flexibility due to rotation around the Carbon-Nitrogen bonds.

Quantum-chemical studies using Density Functional Theory (DFT) have shown that the molecule does not adopt a fully planar conformation.[7] Instead, the terminal phenyl rings are twisted out of the plane of the central benzene ring. This rotation is critical as it balances two opposing factors: the steric hindrance between hydrogen atoms on adjacent rings and the electronic stabilization gained from delocalizing the nitrogen lone-pair electrons across the π-system. The molecule can exist in several stable conformations, with theoretical calculations predicting the existence of anti, gauche and anti, syn conformers as low-energy structures.[7] The exact bond lengths and angles are best determined through X-ray crystallography, with a known crystal structure deposited in the Cambridge Crystallographic Data Centre (CCDC Number: 144717).[1]

Section 4: Electronic Structure and the Basis of Antioxidant Activity

The efficacy of DPPD as an antioxidant is a direct consequence of its electronic structure. The secondary amine groups (-NH-) are electron-donating. The lone pair of electrons on each nitrogen atom can be delocalized into the π-electron systems of the adjacent aromatic rings. This delocalization is fundamental to the molecule's ability to stabilize the radical species that form upon scavenging a free radical.

The primary antioxidant mechanism for DPPD is hydrogen atom transfer (HAT).[8][9] A free radical (R•) can abstract a hydrogen atom from one of the N-H groups, neutralizing the radical and generating a resonance-stabilized DPPD radical. This aminyl radical is relatively stable because the unpaired electron is extensively delocalized over the entire molecule, reducing its reactivity and preventing it from initiating new oxidation chains. The process can occur a second time, leading to the formation of the fully dehydrogenated, non-radical product, N,N'-diphenyl-p-quinonediimine (DQDI), a stable conjugated molecule.[7]

Section 5: Spectroscopic Signature of DPPD

Spectroscopic techniques are essential for confirming the identity and purity of DPPD. The molecule's symmetry and specific functional groups give rise to a characteristic spectral fingerprint.

| Technique | Key Features and Observations |

| ¹H NMR | Due to the molecule's symmetry, the spectrum is simpler than its complexity might suggest. It typically shows distinct multiplets in the aromatic region (~6.8-7.3 ppm) corresponding to the protons on the central and terminal phenyl rings, along with a broad singlet for the two equivalent N-H protons.[10][11] |

| ¹³C NMR | The spectrum displays a set of signals in the aromatic region (typically ~115-150 ppm), with the number of signals reflecting the magnetic equivalence of the carbon atoms due to molecular symmetry.[11][12] |

| Infrared (IR) | The IR spectrum is characterized by a sharp, distinct N-H stretching vibration around 3400 cm⁻¹. Other key absorptions include aromatic C-H stretches just above 3000 cm⁻¹ and strong aromatic C=C stretching bands in the 1500-1600 cm⁻¹ region. Upon oxidation to DQDI, the N-H peak disappears, and a new, strong C=N stretching peak emerges.[7][11][13] |

| UV-Visible | In its reduced form, DPPD shows strong absorptions in the UV region due to π–π* electronic transitions within the aromatic systems.[14] Its oxidized forms, including the radical cation and the final quinonediimine product, are highly colored and exhibit characteristic absorptions in the visible spectrum, a property often exploited in electrochemical studies.[15] |

| Mass Spectrometry | Electron impact mass spectrometry typically shows a strong molecular ion peak (M⁺) at an m/z of 260, corresponding to the molecular weight of DPPD.[1][16] |

Section 6: Experimental Protocols

For researchers using DPPD, ensuring its purity is paramount, as commercial grades are often dark-colored due to air oxidation.[17] The following protocol, adapted from established literature, describes a reliable method for purifying commercial DPPD.[17][18]

Protocol 1: Purification of Commercial N,N'-Diphenyl-p-phenylenediamine

Objective: To remove colored oxidation byproducts from commercial-grade DPPD to yield a pure, off-white solid.

Materials:

-

Commercial DPPD

-

Toluene

-

Silica gel (60-200 mesh)

-

Diatomaceous earth (e.g., Celite®)

-

Erlenmeyer flask, hot plate stirrer, glass fritted funnels (coarse porosity)

Procedure:

-

Dissolution: In a 1-L Erlenmeyer flask, add 50 g of commercial DPPD to 500 mL of toluene. Heat the mixture on a hot-plate stirrer to approximately 100°C until the DPPD is completely dissolved. The resulting solution will be dark brown or black.

-

Initial Filtration: Prepare a coarse porosity glass fritted funnel with a 1-inch pad of diatomaceous earth. While the toluene solution is still hot, filter it through the pad to remove insoluble black particulate matter.

-

Silica Gel Chromatography (Hot Filtration): Prepare a second coarse porosity glass fritted funnel with a bed of 150 g of silica gel. Pre-heat the funnel. Pour the hot, dark brown filtrate directly onto the silica gel bed. The colored impurities will adsorb to the silica, and a much lighter-colored filtrate will be collected. Causality Note: This step is performed hot to prevent premature crystallization of the product in the funnel.

-

Crystallization: Collect the hot, purified filtrate in a clean flask. Allow the solution to cool slowly to room temperature, and then chill it in an ice bath to maximize crystallization.

-

Isolation and Drying: Collect the precipitated off-white to light-beige crystals by vacuum filtration. Wash the crystals with a small amount of cold toluene or hexane and dry them under a vacuum to remove residual solvent.

Section 7: Relevance in Chemical and Biomedical Research

While its role as a rubber antioxidant is well-established, the utility of DPPD extends into fundamental and applied research. It is frequently used as a reference compound in studies developing new antioxidant molecules or assays.

More significantly for the drug development field, DPPD has been employed in biological studies to probe the pathological roles of oxidative stress. For instance, a key study demonstrated that dietary administration of DPPD significantly reduced the development of atherosclerosis in apoE-deficient mice.[19] This effect was attributed to its ability to protect lipoproteins from oxidative modification, a critical event in the progression of the disease.[19] Such studies highlight how a well-characterized antioxidant can be a tool to validate biological hypotheses and explore therapeutic strategies targeting oxidative damage.

Furthermore, there is growing interest in the environmental fate and toxicology of p-phenylenediamine derivatives. The quinone transformation products of related PPDs have been identified as potent environmental toxicants.[20] Understanding the structure and reactivity of DPPD and its oxidized counterpart, DQDI, provides a crucial framework for assessing the potential risks and transformation pathways of this entire class of compounds.[21]

Section 8: Conclusion

The molecular structure of N,N'-Diphenyl-p-phenylenediamine is a masterclass in chemical design, where geometry and electronic configuration converge to create a highly effective function. Its defining features—a symmetrical, multi-ring system with secondary amine linkers—confer a unique combination of conformational flexibility and electronic delocalization. This architecture is directly responsible for its ability to act as a potent hydrogen-donating antioxidant, stabilizing free radicals through a resonance-delocalized intermediate. A comprehensive understanding of its structure, elucidated through spectroscopic analysis and computational modeling, is not only essential for its industrial applications but also empowers its use as a critical research tool to investigate the mechanisms of oxidative stress in both chemical and biological contexts.

Section 9: References

-

Merck Index. N,N'-Diphenyl-p-phenylenediamine. [Link]

-

PubChem. N,N-Diphenyl-p-phenylenediamine | C18H16N2 | CID 75371. [Link]

-

Taylor & Francis Online. Convenient Preparation of N,N′‐Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine. [Link]

-

SpectraBase. N,N'-Diphenyl-p-Phenylenediamine. [Link]

-

SpectraBase. N,N'-Diphenyl-p-Phenylenediamine - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. N,N'-Diphenyl-P-Phenylenediamine | C18H16N2 | CID 6319. [Link]

-

ResearchGate. Convenient Preparation of N,N′‐Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine. [Link]

-

NIST WebBook. p-Phenylenediamine, n,n'-diethyl-n,n'-diphenyl-. [Link]

-

SpectraBase. N,N'-Diphenyl-p-Phenylenediamine - Optional[ATR-IR] - Spectrum. [Link]

-

ResearchGate. DFT study of the reaction sites of N,N′-substituted p-phenylenediamine antioxidants. [Link]

-

PubMed. Effect of the antioxidant N,N'-diphenyl 1,4-phenylenediamine (DPPD) on atherosclerosis in apoE-deficient mice. [Link]

-

Google Patents. US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine.

-

ResearchGate. A variety of oxidation products of antioxidants based on N,N′-substituted p-phenylenediamines | Request PDF. [Link]

-

ResearchGate. In situ UV-VIS and Raman spectroscopic Studies of the electrochemical behavior of N,N'-Diphenyl-1,4-Phenylenediamine | Request PDF. [Link]

-

ResearchGate. Quantum-chemical study of N,N´-diphenyl-p-phenylenediamine (DPPD) dehydrogenation. [Link]

-

ACS Publications. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. [Link]

-

ACS Publications. Synthesis and Toxicity Evaluation of p-Phenylenediamine-Quinones. [Link]

-

SpectraBase. N,N'-Diphenyl-p-Phenylenediamine - Optional[MS (GC)] - Spectrum. [Link]

-

HMDB. Showing metabocard for N,N'-Diphenyl-p-phenylenediamine (HMDB0247345). [Link]

-

NIH National Library of Medicine. p-Phenylenediamine-derived carbon nanodots for probing solvent interactions. [Link]

-

SIELC Technologies. UV-Vis Spectrum of p-Phenylenediamine. [Link]

Sources

- 1. N,N'-Diphenyl-P-Phenylenediamine | C18H16N2 | CID 6319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | 74-31-7 [chemicalbook.com]

- 4. N,N'-Diphenyl-p-phenylenediamine [drugfuture.com]

- 5. caymanchem.com [caymanchem.com]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound(74-31-7) 1H NMR spectrum [chemicalbook.com]

- 11. This compound | C18H16N2 | CID 75371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound(74-31-7) IR Spectrum [m.chemicalbook.com]

- 14. p-Phenylenediamine-derived carbon nanodots for probing solvent interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. spectrabase.com [spectrabase.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Effect of the antioxidant N,N'-diphenyl 1,4-phenylenediamine (DPPD) on atherosclerosis in apoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

Synthesis pathway for N,N-Diphenyl-p-phenylenediamine

An In-depth Technical Guide to the Synthesis of N,N'-Diphenyl-p-phenylenediamine (DPPD)

Abstract

N,N'-Diphenyl-p-phenylenediamine (DPPD) is a paramount antioxidant and antiozonant, integral to the longevity and stability of numerous polymeric materials, particularly in the rubber and plastics industries. Its synthesis is a topic of significant interest for researchers and chemical industry professionals focused on developing efficient, scalable, and sustainable manufacturing processes. This technical guide provides a comprehensive exploration of the principal synthetic pathways to DPPD, offering a comparative analysis of classical and modern methodologies. We delve into the mechanistic underpinnings, detailed experimental protocols, and process optimization strategies for the Ullmann condensation, Buchwald-Hartwig amination, and industrial condensation routes. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals, providing the foundational knowledge and practical insights required to navigate the synthesis of this critical chemical compound.

Introduction to N,N'-Diphenyl-p-phenylenediamine (DPPD)

N,N'-Diphenyl-p-phenylenediamine, with the chemical formula C₆H₄(NHC₆H₅)₂, is a symmetrical aromatic diamine. In its pure form, it is a grey or dark grey powder or flakes. The compound's utility is derived from its chemical structure: the two secondary amine groups are highly effective at scavenging free radicals and reacting with ozone, thereby preventing the oxidative degradation that compromises the structural integrity of materials like rubber. Beyond its primary role as a stabilizer in elastomers, DPPD also serves as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

The synthesis of DPPD presents a classic challenge in organic chemistry: the formation of multiple carbon-nitrogen (C-N) bonds on an aromatic core. The choice of synthetic strategy is often a trade-off between raw material cost, reaction efficiency, catalyst performance, and environmental impact.

Core Synthetic Pathways

The synthesis of DPPD can be broadly categorized into two types of approaches: classical condensation reactions, which are often employed on an industrial scale due to lower raw material costs, and modern transition-metal-catalyzed cross-coupling reactions, which offer milder conditions and broader substrate scope, making them highly valuable in research and specialty chemical manufacturing.

Pathway 1: Ullmann Condensation

The Ullmann condensation is a cornerstone of C-N bond formation, relying on a copper catalyst to couple an amine with an aryl halide. This method is a well-established industrial route, though it traditionally requires high temperatures and polar, high-boiling point solvents.

Reaction Principle: The reaction proceeds via the double N-arylation of p-phenylenediamine with an excess of an aryl halide, such as chlorobenzene or bromobenzene, in the presence of a copper catalyst and a base. The base is crucial for deprotonating the amine, forming a more nucleophilic amide intermediate.

Generalized Reaction Scheme: C₆H₄(NH₂)₂ + 2 C₆H₅X → C₆H₄(NHC₆H₅)₂ + 2 HX (where X = Cl, Br, I)

Causality and Experimental Choices:

-

Catalyst: Copper(I) salts, such as CuI or CuBr, are typically more effective than copper(II) salts or metallic copper, as the active catalytic species is believed to be in the Cu(I) oxidation state. The use of activated copper powder is a classic approach.

-

Base: A strong base is required to facilitate the reaction. Potassium carbonate (K₂CO₃) is commonly used as it is cost-effective and sufficiently basic to deprotonate the aniline derivatives at elevated temperatures.

-

Solvent: High-boiling polar aprotic solvents like nitrobenzene or N-methyl-2-pyrrolidone (NMP) are traditionally used to achieve the necessary high reaction temperatures (often >180°C). These solvents help to keep the reactants and the copper catalyst in the solution phase.

-

Ligands: Modern variations of the Ullmann reaction often employ ligands, such as 1,10-phenanthroline or L-proline, which can chelate to the copper center. This stabilization facilitates the catalytic cycle, allowing the reaction to proceed at lower temperatures and with greater efficiency.

Experimental Protocol: Ullmann Condensation

Objective: To synthesize N,N'-Diphenyl-p-phenylenediamine via a copper-catalyzed Ullmann condensation.

Materials:

-

p-Phenylenediamine (1.0 eq)

-

Bromobenzene (2.2 eq)

-

Copper(I) iodide (CuI) (0.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

N-Methyl-2-pyrrolidone (NMP)

-

Toluene

-

Deionized water

Procedure:

-

Reaction Setup: To a dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add p-phenylenediamine, anhydrous potassium carbonate, and copper(I) iodide.

-

Solvent and Reagent Addition: Under a nitrogen atmosphere, add NMP to the flask, followed by bromobenzene.

-

Reaction: Heat the reaction mixture to 180-200°C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add toluene to dilute the mixture and filter it through a pad of Celite to remove the copper catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash it multiple times with water to remove the NMP. Follow with a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from toluene or ethanol to yield pure N,N'-Diphenyl-p-phenylenediamine.

Workflow for Ullmann Condensation

Caption: Workflow diagram for the synthesis of DPPD via Ullmann Condensation.

Pathway 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern and versatile method for forming C-N bonds, utilizing a palladium catalyst with specialized phosphine ligands. This reaction generally proceeds under much milder conditions than the Ullmann condensation and exhibits a broader tolerance for various functional groups.

Reaction Principle: This pathway involves the palladium-catalyzed double N-arylation of p-phenylenediamine with an aryl halide or triflate. The key to this reaction is the catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.

Generalized Reaction Scheme: C₆H₄(NH₂)₂ + 2 C₆H₅X + Base → C₆H₄(NHC₆H₅)₂ + [Base-H]X (where X = Br, I, OTf)

Causality and Experimental Choices:

-

Catalyst/Ligand System: A pre-catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ is often used in combination with a bulky, electron-rich phosphine ligand. Ligands like Xantphos or BINAP are crucial as they facilitate both the oxidative addition and the final reductive elimination steps, preventing catalyst decomposition and promoting high yields.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, as it is strong enough to deprotonate the amine without competing as a nucleophile. Other bases like cesium carbonate (Cs₂CO₃) can also be effective.

-

Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically used to ensure a water-free environment, as water can interfere with the catalyst and the strong base.

-

Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxygen. Therefore, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize N,N'-Diphenyl-p-phenylenediamine via a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

-

p-Phenylenediamine (1.0 eq)

-

Iodobenzene (2.1 eq)

-

Pd₂(dba)₃ (0.02 eq)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (2.5 eq)

-

Anhydrous Toluene

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a nitrogen-purged glovebox, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a dry Schlenk flask.

-

Reagent Addition: Add p-phenylenediamine to the flask. Seal the flask, remove it from the glovebox, and add anhydrous toluene and iodobenzene via syringe under a positive pressure of nitrogen.

-

Reaction: Heat the reaction mixture to 100-110°C with stirring. Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous ammonium chloride solution and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N,N'-Diphenyl-p-phenylenediamine.

Workflow for Buchwald-Hartwig Amination

Caption: Workflow diagram for the synthesis of DPPD via Buchwald-Hartwig Amination.

Comparative Analysis of Synthesis Pathways

The selection of a synthetic route for DPPD depends heavily on the desired scale, purity requirements, and cost constraints.

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper (e.g., CuI, Cu₂O) | Palladium (e.g., Pd₂(dba)₃) |

| Ligand | Often not required, but can be simple (e.g., L-proline) | Required, complex phosphines (e.g., Xantphos) |

| Catalyst Cost | Low | High |

| Reaction Temp. | High (180-220°C) | Moderate (80-120°C) |

| Reaction Time | Long (12-24+ hours) | Moderate (8-16 hours) |

| Yield | Moderate to Good | Good to Excellent |

| Substrate Scope | More limited, often requires activated aryl halides | Very broad, tolerates many functional groups |

| Scalability | Well-established for industrial scale | More common in lab/pharma, but scalable |

| Green Aspects | High energy input, high-boiling solvents | Lower energy, but uses precious metals and organic solvents |

Purification and Characterization

Regardless of the synthetic route, the crude DPPD product will contain impurities. Common impurities include unreacted starting materials, mono-arylated intermediates (N-phenyl-p-phenylenediamine), and byproducts from side reactions.

Purification Protocol: Recrystallization Recrystallization is the most common method for purifying DPPD on a laboratory and industrial scale.

-

Solvent Selection: Toluene is an effective solvent for the recrystallization of DPPD. Ethanol or a mixed solvent system can also be used. The ideal solvent should dissolve DPPD well at high temperatures but poorly at low temperatures.

-

Dissolution: Dissolve the crude DPPD in a minimum amount of boiling toluene.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Characterization: The identity and purity of the synthesized DPPD should be confirmed using standard analytical techniques:

-

Melting Point: 143-145 °C (literature value)

-

¹H NMR: To confirm the aromatic and amine proton signals.

-

¹³C NMR: To confirm the number of unique carbon environments.

-

FT-IR: To identify characteristic N-H and aromatic C-H stretching vibrations.

-

Mass Spectrometry: To confirm the molecular weight (260.33 g/mol ).

Safety and Handling

The synthesis of DPPD involves several hazardous materials and requires strict adherence to safety protocols.

-

N,N'-Diphenyl-p-phenylenediamine (DPPD): May cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects.

-

Aryl Halides (e.g., Bromobenzene, Iodobenzene): These are toxic and harmful if inhaled or absorbed through the skin. They should be handled in a well-ventilated fume hood.

-

Palladium and Copper Catalysts: While the metals themselves have varying toxicity, the fine powders can be easily inhaled. Handle in a fume hood and wear appropriate respiratory protection.

-

Strong Bases (e.g., NaOtBu): Corrosive and react violently with water. Must be handled under an inert, anhydrous atmosphere.

-

Solvents (e.g., Toluene, NMP): Toluene is flammable and has associated neurotoxicity. NMP is a reproductive toxin. Both should be handled with care in a fume hood.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile gloves), when performing these syntheses.

Conclusion and Future Outlook

The synthesis of N,N'-Diphenyl-p-phenylenediamine can be successfully achieved through several well-established methods. The classical Ullmann condensation remains a viable, cost-effective option for large-scale industrial production, while the modern Buchwald-Hartwig amination offers superior versatility, milder conditions, and higher yields, making it the preferred method for research and specialty applications.

Future advancements in this field will likely focus on developing more sustainable and cost-effective catalytic systems. This includes research into replacing expensive palladium catalysts with more abundant and cheaper base metals like copper or nickel for Buchwald-Hartwig-type reactions, as well as the development of recyclable catalysts and solvent-free reaction conditions to align with the principles of green chemistry. Such innovations will be critical in reducing the environmental footprint and economic cost of producing this essential industrial chemical.

References

-

Chemotechnique Diagnostics. PATIENT INFORMATION SHEET N,N´-Diphenyl-p-phenylenediamine (DPPD). [Link]

-

Dormer Laboratories Inc. N,N-Diphenyl-4-phenylenediamine (DPPD). [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

Organic Syntheses. o-PHENYLENEDIAMINE. [Link]

-

Davis, M. C., Chafin, A. C., & Sathrum, A. J. (2005). Convenient Preparation of N,N′‐Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine. Synthetic Communications, 35(15), 2085–2090. [Link]

- Google Patents. Synthesis of N,N-disubstituted-p-phenylenediamine.

- Google Patents.

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

ResearchGate. What the best solvent can be used to recrystallize p-phenylenediamine? [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

-

National Center for Biotechnology Information. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

- Google Patents.

-

PrepChem.com. Preparation of p-phenylenediamine. [Link]

-

MDPI. Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. [Link]

-

Rasayan Journal of Chemistry. Investigation of Green Chemistry Approaches in the Synthesis of Pharmaceuticals. [Link]

-

CUNY Baruch College. Purification by Recrystallization. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

PATENTSCOPE. PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES. [Link]

-

Preprints.org. Green chemistry approaches in pharmaceutical manufacturing. [Link]

-

Royal Society of Chemistry. A fast, widely applicable and green solution-phase peptide synthesis. [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

PubMed. Mild method for Ullmann coupling reaction of amines and aryl halides. [Link]

An In-depth Technical Guide to the Physical and Chemical Properties of N,N'-diphenyl-p-phenylenediamine (DPPD)

Abstract

N,N'-diphenyl-p-phenylenediamine (DPPD) is a paramount antioxidant, extensively utilized across various industrial sectors, particularly in the rubber and polymer industries to prevent oxidative degradation.[1][2] Its efficacy stems from its unique chemical structure, which facilitates the scavenging of free radicals.[3] This technical guide provides a comprehensive exploration of the core physical and chemical properties of DPPD, offering valuable insights for researchers, scientists, and professionals in drug development. The document delves into its chemical identity, physicochemical characteristics, reactivity, spectral properties, and analytical methodologies. Furthermore, it explores the antioxidant mechanism of DPPD and its potential implications in biomedical research, supported by detailed experimental protocols and visual diagrams to elucidate key concepts.

Chemical Identity and Structure

N,N'-diphenyl-p-phenylenediamine, also known as DPPD, is an aromatic amine.[4] Its molecular structure consists of a central p-phenylenediamine core with a phenyl group substituted on each nitrogen atom.[4] This symmetrical arrangement of aromatic rings and secondary amine functionalities is pivotal to its chemical behavior.

-

IUPAC Name: N,N'-diphenylbenzene-1,4-diamine[4]

-

Synonyms: DPPD, 1,4-Dianilinobenzene, Flexamine G, Nonox DPPD[4]

-

CAS Number: 74-31-7[5]

-

Molecular Formula: C₁₈H₁₆N₂[4]

The structural integrity of DPPD can be confirmed using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: ¹H NMR for Structural Confirmation of DPPD

Objective: To confirm the chemical structure of DPPD by identifying the characteristic proton signals.

Materials:

-

DPPD sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., Bruker 500 MHz)[6]

Procedure:

-

Dissolve a small amount of the DPPD sample in DMSO-d₆.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum on the NMR spectrometer.

-

Process the spectrum to identify the chemical shifts (δ) of the protons.

Expected Results: The ¹H NMR spectrum of p-phenylenediamine (a related compound) in DMSO-d₆ shows a sharp signal at δ 6.31 for the aromatic protons and a broad signal at δ 3.37 for the -NH₂ protons.[7] For DPPD, additional signals corresponding to the phenyl group protons would be expected, and the amine proton signal would shift due to the phenyl substitution.

Physicochemical Properties

The physical properties of DPPD are crucial for its handling, storage, and application in various formulations. Commercial grades of DPPD typically appear as a gray or dark gray powder or flakes, though pure forms can be colorless leaflets.[4][8]

| Property | Value | Source |

| Appearance | Gray or dark gray powder or flakes | [4] |

| Melting Point | 143-145 °C (lit.) | [5][8] |

| Boiling Point | 220-225 °C at 0.5 mmHg (lit.) | [5][8] |

| Solubility | Insoluble in water. Soluble in organic solvents like acetone, chloroform, ether, and aqueous sodium hydroxide.[1][4][9] | |

| Storage Temperature | Store below +30°C. For stock solutions, -80°C for 6 months or -20°C for 1 month (protect from light). | [2][8] |

The solubility of a compound is a critical parameter in both industrial and research settings. While DPPD is insoluble in water, its solubility in various organic solvents allows for its incorporation into different matrices.[1][4] A study on a similar compound, 6-phenylpyridazin-3(2H)-one (PPD), showed maximum solubility in dimethyl sulfoxide (DMSO).[10]

Chemical Reactivity and Antioxidant Mechanism

DPPD's primary chemical attribute is its potent antioxidant activity.[2] This property is conferred by the two secondary amine groups, which can donate hydrogen atoms to neutralize free radicals, thereby terminating the autocatalytic cycle of oxidation.[3] The resulting DPPD radical is stabilized by resonance across its aromatic system, making it a highly effective radical scavenger.

The dehydrogenation of DPPD is a key aspect of its antioxidant function.[11] Quantum-chemical studies have shown that upon oxidation, DPPD can form N,N´-diphenyl-p-quinonediimine (DQDI).[12]

DPPD is known to react with oxidizing materials and can neutralize acids in exothermic reactions.[4][8] It may be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[8]

Spectral Properties

Spectroscopic data is indispensable for the identification and quantification of DPPD.

-

Mass Spectrometry (MS): GC-MS analysis of DPPD typically shows a molecular ion peak at m/z 260.[4]

-

Infrared (IR) Spectroscopy: Experimental IR spectra of heated DPPD samples have confirmed the formation of its dehydrogenated product, DQDI.[11]

-

UV-Visible (UV-Vis) Spectrometry: This technique can be utilized for the quantitative analysis of DPPD, often in conjunction with methods like High-Performance Liquid Chromatography (HPLC).[13]

Analytical Methodologies

Accurate quantification of DPPD is essential for quality control and research purposes. HPLC coupled with a UV detector is a robust and cost-effective method for this purpose.[13]

Protocol 2: Quantitative Analysis of DPPD using HPLC-UV

Objective: To determine the concentration of DPPD in a sample using a validated HPLC-UV method.

Materials:

-

DPPD standard

-

Acetonitrile (HPLC grade)

-

Deionized water (HPLC grade)

-

Sample containing DPPD

-

HPLC system with a UV detector

-

Analytical column (e.g., C18)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of DPPD in acetonitrile at known concentrations.

-

Sample Preparation: Dissolve the sample containing DPPD in acetonitrile. If necessary, perform a solvent extraction to isolate the analyte.

-

HPLC Analysis:

-

Set the mobile phase, for example, a gradient of acetonitrile and deionized water.[13]

-

Inject the standard solutions and the sample solution into the HPLC system.

-

Monitor the absorbance at a specific wavelength where DPPD shows maximum absorption.

-

-

Quantification:

Relevance in Drug Development and Biomedical Research

While DPPD is primarily an industrial chemical, its potent antioxidant properties have led to its investigation in biological systems. For instance, studies have explored its effects on atherosclerosis in apoE-deficient mice, where DPPD treatment was found to reduce atherosclerotic lesions, suggesting that lipoprotein oxidation contributes to atherogenesis.[14] This highlights a potential, albeit under-explored, role for DPPD or its derivatives in therapeutic strategies targeting oxidative stress-related diseases. However, it is also important to note that DPPD has been associated with reproductive and developmental toxicity in rats.[2][3] Therefore, any consideration for its use in a pharmaceutical context would require extensive toxicological evaluation.

Safety and Handling

DPPD is classified as a skin sensitizer and may cause an allergic skin reaction.[5][15] It can also cause eye and skin irritation, and may be harmful if swallowed or in contact with skin.[15][16] It is combustible and may form explosive dust-air mixtures.[8]

Precautionary Measures:

-

Avoid breathing dust.[15]

-

Wear protective gloves, eye protection, and face protection.[5]

-

Use with adequate ventilation.[16]

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[16]

Conclusion

N,N'-diphenyl-p-phenylenediamine is a molecule of significant industrial importance due to its exceptional antioxidant capabilities. A thorough understanding of its physical and chemical properties, as detailed in this guide, is fundamental for its effective and safe application. The provided protocols for structural confirmation and quantitative analysis offer practical guidance for researchers. While its primary applications remain in the materials science domain, preliminary biomedical research suggests that the foundational chemistry of DPPD could inspire the development of novel therapeutics for oxidative stress-mediated pathologies, warranting further investigation into its biological activities and safety profile.

References

-

Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity | Environmental Science & Technology - ACS Publications. (n.d.). ACS Publications.

-

Synthesis and Toxicity Evaluation of p-Phenylenediamine-Quinones - ACS Publications. (n.d.). ACS Publications.

-

N,N'-Diphenyl-P-Phenylenediamine | C18H16N2 | CID 6319 - PubChem. (n.d.). PubChem.

-

DPPD (N,N′-Diphenyl-p-phenylenediamine) | Polymerization Inhibitor and Antioxidant. (n.d.). MedChemExpress.

-

Schematic synthesis of DPPD based polyimides. - ResearchGate. (n.d.). ResearchGate.

-

Dppd-H - ChemBK. (n.d.). ChemBK.

-

CAS 2350-01-8: N,N-Diphenyl-p-phenylenediamine - CymitQuimica. (n.d.). CymitQuimica.

-

This compound | 74-31-7 - ChemicalBook. (n.d.). ChemicalBook.

-

N,N′-Diphenyl-p-phenylenediamine 98% | 74-31-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

-

An antioxidant, N,N′-diphenyl-p-phenylenediamine (DPPD), affects labor and delivery in rats: A 28-day repeated dose test and reproduction/developmental toxicity test | Request PDF - ResearchGate. (n.d.). ResearchGate.

-

Quantum-chemical study of N,N´-diphenyl-p-phenylenediamine (DPPD) dehydrogenation. (n.d.). ResearchGate.

-

Effect of the antioxidant N,N'-diphenyl 1,4-phenylenediamine (DPPD) on atherosclerosis in apoE-deficient mice - PubMed. (n.d.). PubMed.

-

Material Safety Data Sheet - N,n'-diphenyl-p-phenylenediamine (pract), 97% (titr.) - Cole-Parmer. (n.d.). Cole-Parmer.

-

Synthetic studies related to diketopyrrolopyrrole (DPP) pigments. Part 3: Syntheses of tri- and tetra-aryl DPPs - ResearchGate. (n.d.). ResearchGate.

-

Westco DPPD SDS - Harwick Standard. (n.d.). Harwick Standard.

-

Quantum-chemical study of N,N´-diphenyl-p-phenylenediamine (DPPD) dehydrogenation - ResearchGate. (n.d.). ResearchGate.

-

Novel Methods for the Quantification of Dipeptidyl Peptidase 3 (DPP3) Concentration and Activity in Human Blood Samples - PubMed. (n.d.). PubMed.

-

Which solvent is most suitable for dissolving DPPH when the extraction is done using ethanol? | ResearchGate. (n.d.). ResearchGate.

-

Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - NIH. (n.d.). National Institutes of Health.

-

DFT study of the reaction sites of N,N ′-substituted p-phenylenediamine antioxidants. (n.d.). ResearchGate.

-

PATIENT INFORMATION SHEET N,N´-Diphenyl-p-phenylenediamine (DPPD) - Chemotechnique Diagnostics. (n.d.). Chemotechnique Diagnostics.

-

MSDS-6PPD.pdf. (n.d.).

-

p-Phenylenediamine - Wikipedia. (n.d.). Wikipedia.

-

Clinical Development and Commercialization - PPD. (n.d.). PPD.

-

The experimental solubilities (x e ) of PPD in various neat solvents... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.

-

Can DPPH dissolve in other solvent beside methanol and ethanol? - ResearchGate. (n.d.). ResearchGate.

-

5 Measuring, Mapping, and Modeling. (n.d.). ITRC.

-

A-Level H2 Chemistry: How Permanent Dipole-Permanent Dipole (pd-pd) IMF affects Boiling Point - YouTube. (2024, April 24). YouTube.

-

1 H NMR spectra of (a) PPD and (b) 1. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.

-